molecular formula C22H28O5 B601161 (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione CAS No. 2036-77-3

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

Cat. No.: B601161
CAS No.: 2036-77-3
M. Wt: 372.47
InChI Key:
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Description

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids like dexamethasone and betamethasone. This compound is used in various medical applications due to its potent biological activities.

Mechanism of Action

Target of Action

Dexamethasone Impurity J, also known as 16alpha-Methylprednisone, primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is present inside almost all cells. Upon activation by glucocorticoids, such as Dexamethasone Impurity J, the GR can regulate the transcription of a variety of genes .

Mode of Action

Dexamethasone Impurity J, like other glucocorticoids, acts by binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus . Once inside the nucleus, the glucocorticoid-receptor complex can bind to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in the synthesis of proteins within the cell .

Biochemical Pathways

The activation of the glucocorticoid receptor by Dexamethasone Impurity J affects several biochemical pathways. It leads to the transrepression of pro-inflammatory mediators and the transactivation of anti-inflammatory mediators . This results in a decrease in inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability .

Pharmacokinetics

The pharmacokinetics of Dexamethasone Impurity J involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed throughout the body . It is metabolized in the liver to its active form, prednisolone . The drug and its metabolites are primarily excreted via the kidneys .

Result of Action

The primary result of Dexamethasone Impurity J’s action is a reduction in inflammation and immune response. By suppressing the migration of neutrophils and reversing increased capillary permeability, it decreases inflammation . It also suppresses the normal immune response .

Action Environment

The action of Dexamethasone Impurity J can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Biochemical Analysis

Biochemical Properties

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione plays a crucial role in various biochemical reactions. It interacts with glucocorticoid receptors, leading to the modulation of gene expression. The compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes. The interaction with glucocorticoid receptors results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the inflammatory response. Additionally, it suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These actions result in reduced inflammation and immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. The binding to GREs regulates the transcription of target genes, resulting in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, the compound modulates the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound maintains its anti-inflammatory and immunosuppressive effects, although the potency may diminish with time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including gene expression and cytokine production, are sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At high doses, the compound may cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not enhance the effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. The metabolism results in the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can be influenced by factors such as enzyme induction or inhibition, which may affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. It binds to plasma proteins, including albumin and corticosteroid-binding globulin (CBG), which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in specific tissues are influenced by factors such as tissue permeability and receptor expression .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. The compound’s activity and function are influenced by its localization within specific cellular compartments, which is regulated by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves multiple steps, starting from 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione-21-acetate. The key steps include oxidation, bromo-hydroxylation, debromination, and alcoholysis . These reactions are typically carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to control impurities and improve overall conversion rates. The reaction conditions are carefully monitored to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as methanol or toluene under controlled temperatures .

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives, which are used in further synthetic applications .

Scientific Research Applications

(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione has a wide range of scientific research applications:

Properties

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDANAQULIKBQS-VUOZLLHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60738059
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-77-3
Record name (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha-Methyl-11-oxoprednisolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60738059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
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(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
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(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
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(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 5
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione
Reactant of Route 6
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione

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